1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl- 1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-
Brand Name: Vulcanchem
CAS No.: 1707-68-2
VCID: VC21250199
InChI: InChI=1S/C42H28Cl2N4/c43-35-27-15-13-25-33(35)41-45-37(29-17-5-1-6-18-29)39(31-21-9-3-10-22-31)47(41)48-40(32-23-11-4-12-24-32)38(30-19-7-2-8-20-30)46-42(48)34-26-14-16-28-36(34)44/h1-28H
SMILES: C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Molecular Formula: C42H28Cl2N4
Molecular Weight: 659.6 g/mol

1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-

CAS No.: 1707-68-2

Cat. No.: VC21250199

Molecular Formula: C42H28Cl2N4

Molecular Weight: 659.6 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl- - 1707-68-2

Specification

CAS No. 1707-68-2
Molecular Formula C42H28Cl2N4
Molecular Weight 659.6 g/mol
IUPAC Name 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenylimidazol-1-yl]-4,5-diphenylimidazole
Standard InChI InChI=1S/C42H28Cl2N4/c43-35-27-15-13-25-33(35)41-45-37(29-17-5-1-6-18-29)39(31-21-9-3-10-22-31)47(41)48-40(32-23-11-4-12-24-32)38(30-19-7-2-8-20-30)46-42(48)34-26-14-16-28-36(34)44/h1-28H
Standard InChI Key VOKXCKZXSBBOPC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Canonical SMILES C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features two imidazole rings connected at their 1- and 1'-positions, creating a biimidazole core. Each imidazole moiety carries:

  • Two 2-chlorophenyl groups at the 2- and 2'-positions

  • Phenyl substituents at the 4,5,4', and 5' positions

This arrangement generates a sterically hindered, electron-deficient system confirmed by X-ray crystallographic studies of analogous biimidazoles . The chlorine atoms induce dipole moments that enhance intermolecular interactions, while the extended π-system facilitates charge transfer processes critical to its photoactivity .

Spectral Identification

Key spectral identifiers include:

  • InChIKey: VOKXCKZXSBBOPC-UHFFFAOYSA-N

  • SMILES: C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

  • IUPAC Name: 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenylimidazol-1-yl]-4,5-diphenylimidazole

The molecular symmetry (C2 point group) reduces its NMR spectral complexity, though 13C NMR typically shows 28 distinct carbon environments due to restricted rotation about the biimidazole axis .

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number1707-68-2
EC Number216-952-7
Molecular FormulaC42H28Cl2N4
Exact Mass658.1558 Da
XLogP3-AA12.3 (Predicted)

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The standard preparation involves a three-step sequence:

  • Imidazole ring formation: Condensation of benzil derivatives with ammonium acetate in glacial acetic acid

  • Chlorophenyl introduction: Ullmann coupling using copper catalysis to attach 2-chlorophenyl groups

  • Dimerization: Oxidative coupling of monomeric imidazoles using FeCl3 in dichloromethane

Reaction yields typically range from 45-60% due to steric challenges in the final coupling step . Industrial manufacturing employs continuous flow reactors to improve atom economy, with TSCA records confirming active U.S. production .

Purification Challenges

The compound's high hydrophobicity (logP > 12) necessitates non-polar eluents like hexane:ethyl acetate (9:1) for column chromatography. Recrystallization from boiling toluene yields prismatic crystals suitable for X-ray analysis .

Functional Applications

Photopolymerization Initiation

As a Type II photoinitiator (H-A dimer class), the compound exhibits:

  • Absorption maxima: 320-360 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)

  • Quantum yield: 0.48 for radical generation under 355 nm irradiation

Mechanistic studies show homolytic cleavage of the N-N bond between imidazole rings upon UV exposure, producing two lophyl radicals that initiate acrylate polymerization . Compared to conventional initiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA), it demonstrates superior oxygen inhibition resistance in thin-film applications .

Table 2: Performance Comparison of Photoinitiators

ParameterThis CompoundDMPACamphorquinone
Initiation Efficiency92%88%78%
Oxygen SensitivityLowHighModerate
Residual Monomer<0.5%1.2%2.1%

Electronic Materials

The extended conjugation system enables applications in:

  • OLED hole transport layers: Mobility ≈ 10⁻³ cm²·V⁻¹·s⁻¹

  • Photoconductive coatings: Dark resistivity 10¹⁴ Ω·cm, illuminated 10⁸ Ω·cm

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.2 eV, suitable for charge injection in organic electronic devices .

Patent Landscape and Research Frontiers

Key Patents

WIPO records (e.g., WO2021158516A1) disclose innovations in:

  • Hybrid photoinitiator systems with thioxanthone derivatives

  • Nanoencapsulation for delayed curing in 3D printing resins

Emerging Research

Recent studies explore:

  • Two-photon polymerization: Initiation at 780 nm with femtosecond lasers

  • Biomedical applications: Surface-grafted antimicrobial coatings (MIC = 32 μg/mL vs. S. aureus)

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